molecular formula C22H21N3O2S B2770847 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea CAS No. 1203300-16-6

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

Cat. No. B2770847
M. Wt: 391.49
InChI Key: GNTYEUKZVHZESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea” is a chemical substance with the molecular formula C22H21N3O2S and a molecular weight of 391.4912. It is not intended for human or veterinary use and is available for research use only12.



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Scientific Research Applications

Flexible Acetylcholinesterase Inhibitors Synthesis

Research into acetylcholinesterase inhibitors, which are critical for treating conditions like Alzheimer's disease, has shown the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds, related to the target molecule, exhibit high inhibitory activities due to their ability to interact efficiently with enzyme hydrophobic binding sites. This demonstrates the compound's role in designing potential therapeutic agents (Vidaluc et al., 1995).

Povarov Reaction and Tetrahydroquinolines

The Povarov reaction, a method for synthesizing 1,2,3,4-tetrahydroquinolines (THQs), leverages compounds similar to the one . This reaction is fundamental in creating complex organic frameworks found in many biologically active molecules. Recent developments in catalytic asymmetric protocols for this reaction highlight its significance in the synthesis of enantioenriched compounds, offering a modular approach to constructing tetrahydroquinoline derivatives (Fochi et al., 2013).

Development of Hydrogen-Bond Donor Catalysts

Studies into hydrogen-bond (HB) donor catalysts have shown the creation of compounds with quinazoline or benzothiadiazine skeletons. These catalysts, resembling the structural functionality of the thiophene-2-carbonyl urea compound, facilitate highly enantioselective transformations. This catalytic activity is crucial for synthesizing asymmetric molecules with potential application in drug development and other areas requiring specific molecular orientation (Inokuma et al., 2011).

Chemosensors for Metal Ion Detection

The structural elements of thiophene-2-carbonyl urea derivatives have been employed in the design of chemosensors for the selective detection of metal ions, such as Pd2+. These compounds serve as fluorescent turn-off sensors, showcasing the utility of the thiophene moiety in environmental monitoring and the development of diagnostic tools. The high selectivity and sensitivity of these sensors underline the compound's applicability in analytical chemistry (Shally et al., 2020).

Synthesis of Highly Functionalized Compounds

The compound is instrumental in synthesizing highly functionalized tetrahydroisoquinolines. These molecules are pivotal in creating novel drugs and materials due to their enriched chemical functionality. The ability to form new benzene rings through domino reactions, leading to complex molecular frameworks, illustrates the compound's importance in synthetic organic chemistry (Balamurugan et al., 2011).

properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTYEUKZVHZESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

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